

In-Depth Technical Guide: Kinase Selectivity Profile of VEGFR-2-IN-44

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Compound of Interest		
Compound Name:	VEGFR-2-IN-44	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kinase selectivity profile of **VEGFR-2-IN-44**, a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document summarizes key quantitative data, details experimental methodologies for kinase activity assessment, and visualizes the core signaling pathways affected by this inhibitor.

Executive Summary

VEGFR-2-IN-44, also identified as compound 4b, is a selective inhibitor of VEGFR-2 (also known as KDR or Flk-1) with a half-maximal inhibitory concentration (IC50) of 70 nM.[1][2] It also demonstrates secondary activity against Platelet-Derived Growth Factor Receptor Beta (PDGF-R β) with an IC50 of 920 nM.[1][2] This profile suggests that **VEGFR-2-IN-44** primarily functions as an anti-angiogenic agent by targeting the key receptor responsible for endothelial cell proliferation and migration. Its secondary activity against PDGF-R β may also contribute to its anti-tumor effects by impacting pericyte function and tumor microenvironment.

Quantitative Kinase Selectivity Profile

The inhibitory activity of **VEGFR-2-IN-44** has been quantified against key kinase targets. The data is summarized in the table below for clear comparison.



Kinase Target	Synonym(s)	IC50 (nM)
VEGFR-2	KDR, Flk-1	70[1][2]
PDGF-Rβ	PDGFRB	920[1][2]

Table 1: Quantitative analysis of VEGFR-2-IN-44 inhibitory activity.

Experimental Protocols

The determination of kinase inhibition is crucial for characterizing the potency and selectivity of a compound. Below is a representative protocol for an in vitro kinase assay, similar to those used to evaluate inhibitors like **VEGFR-2-IN-44**.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a common method for measuring the inhibitory activity of a compound against a purified kinase using a chemiluminescence-based assay.

Materials:

- Purified recombinant kinase (e.g., VEGFR-2, PDGF-Rβ)
- Specific peptide substrate for the kinase
- VEGFR-2-IN-44 stock solution (e.g., 10 mM in DMSO)
- · Kinase assay buffer
- ATP solution
- Kinase-Glo™ MAX reagent
- White 96-well microplates
- Luminometer

Procedure:



- Compound Preparation: Prepare serial dilutions of VEGFR-2-IN-44 in the kinase assay buffer. A typical starting concentration is 10 μM, with 3-fold serial dilutions. Include a DMSOonly control.
- Kinase Reaction Setup: In a 96-well plate, add the kinase, the specific substrate, and the diluted inhibitor or DMSO control.
- Initiation of Reaction: Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase to ensure accurate IC50 determination.
- Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
- Detection: Add Kinase-Glo[™] MAX reagent to each well to stop the kinase reaction and measure the remaining ATP. The amount of light produced is inversely proportional to the kinase activity.
- Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of kinase activity inhibition for each concentration of VEGFR-2-IN-44 compared to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathways and Mechanism of Action

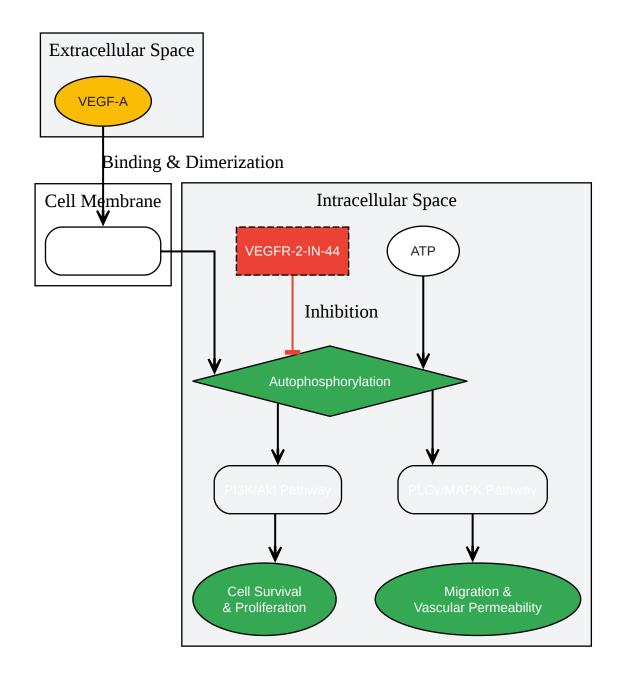
VEGFR-2-IN-44 exerts its effects by inhibiting key signaling pathways involved in angiogenesis and cell proliferation.

VEGFR-2 Signaling Pathway

VEGFR-2 is the primary mediator of the mitogenic, angiogenic, and permeability-enhancing effects of VEGF.[3] Upon binding of VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation of its tyrosine kinase domain. This activation initiates several downstream signaling cascades, including the PLCy-PKC-MAPK and the PI3K-Akt pathways, which are crucial for endothelial cell proliferation, survival, and migration.[4]

By competitively binding to the ATP-binding site of the VEGFR-2 kinase domain, **VEGFR-2-IN-44** blocks this autophosphorylation and subsequent downstream signaling, thereby inhibiting angiogenesis.





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VEGFR-2 Signaling Pathway Inhibition by VEGFR-2-IN-44.

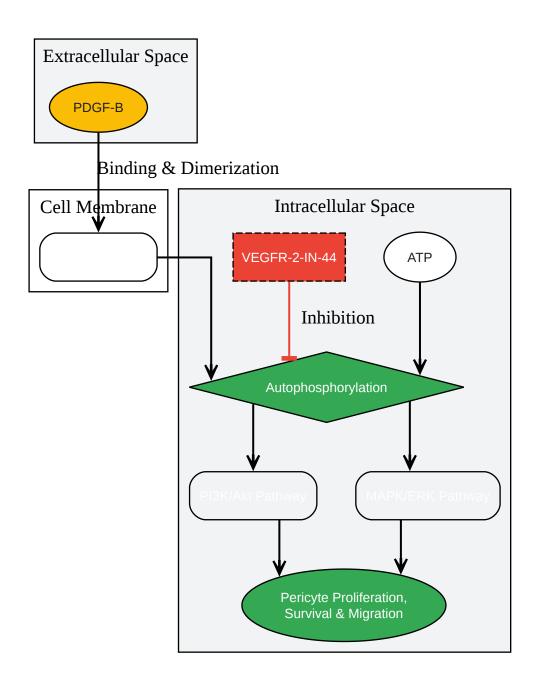
PDGF-Rβ Signaling Pathway

The PDGF-Rβ signaling pathway is critical for the recruitment, proliferation, and survival of pericytes and vascular smooth muscle cells, which are essential for blood vessel maturation and stability.[5][6] Ligand binding (PDGF-B) induces receptor dimerization and



autophosphorylation, leading to the activation of downstream pathways such as PI3K/Akt and MAPK/ERK.[7]

By inhibiting PDGF-R β , **VEGFR-2-IN-44** can disrupt the interaction between endothelial cells and pericytes, leading to destabilization of the tumor vasculature and further contributing to its anti-angiogenic and anti-tumor effects.



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PDGF-Rβ Signaling Pathway Inhibition by **VEGFR-2-IN-44**.



Conclusion

VEGFR-2-IN-44 is a selective and potent inhibitor of VEGFR-2, with secondary activity against PDGF-Rβ. Its targeted inhibition of these key receptor tyrosine kinases disrupts critical pathways involved in tumor angiogenesis and microenvironment stability. This focused activity profile makes **VEGFR-2-IN-44** a valuable tool for research into anti-angiogenic therapies and a potential candidate for further drug development. A comprehensive kinome-wide screening would provide a more complete understanding of its selectivity and potential off-target effects.

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